molecular formula C16H27N3 B3048552 Mono-N-Benzyl TACD CAS No. 174192-34-8

Mono-N-Benzyl TACD

Cat. No.: B3048552
CAS No.: 174192-34-8
M. Wt: 261.41 g/mol
InChI Key: XLLFEZGASHWCGB-UHFFFAOYSA-N
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Scientific Research Applications

Mono-N-Benzyl TACD has several applications in scientific research:

Mechanism of Action

Target of Action

1-Benzyl-1,5,9-triazacyclododecane, also known as Mono-N-Benzyl TACD, primarily targets transition metal centers . It has been shown to interact with a series of transition metal centers, leading to the formation of various complexes .

Mode of Action

The compound interacts with its targets through coordination chemistry . It forms complexes with transition metals, as evidenced by structural analysis of an unusual triply-bridged Ni(II) dimer and a mononuclear W(CO)5 complex . This interaction leads to changes in the properties of the transition metal centers, affecting their reactivity and other characteristics .

Biochemical Pathways

It has been suggested that the compound and its metal complexes can induce the left-handed form of poly d(gc), a form of dna . This suggests that the compound may influence DNA structure and function, potentially affecting various biochemical pathways.

Result of Action

The primary result of the action of 1-Benzyl-1,5,9-triazacyclododecane is its ability to modulate the structure of DNA. Specifically, it can induce the formation of the left-handed form of poly d(GC) . This could potentially have significant effects at the molecular and cellular levels, influencing gene expression and other cellular processes.

Action Environment

The action of 1-Benzyl-1,5,9-triazacyclododecane can be influenced by various environmental factors. For instance, the presence or absence of metal ions, the linker length in the case of dinucleating ligands, and the type of metal ion can all affect the compound’s ability to induce the left-handed form of poly d(GC)

Chemical Reactions Analysis

Mono-N-Benzyl TACD undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium isocyanate, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-1,5,9-triazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-2-7-16(8-3-1)15-19-13-5-11-17-9-4-10-18-12-6-14-19/h1-3,7-8,17-18H,4-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLFEZGASHWCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCN(CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445809
Record name 1,5,9-Triazacyclododecane, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174192-34-8
Record name 1,5,9-Triazacyclododecane, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mono-N-Benzyl TACD
Reactant of Route 2
Mono-N-Benzyl TACD
Reactant of Route 3
Mono-N-Benzyl TACD
Reactant of Route 4
Mono-N-Benzyl TACD
Reactant of Route 5
Mono-N-Benzyl TACD
Reactant of Route 6
Mono-N-Benzyl TACD

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